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Compound of Interest

Compound Name: Ethyl 2-(5-Oxazolyl)benzoate

Cat. No.: B1470951 Get Quote

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of Ethyl 2-(5-
Oxazolyl)benzoate

Introduction
Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of significant interest to the

scientific community, particularly those in medicinal chemistry and drug development. With the

molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , this molecule serves as

a crucial structural scaffold and intermediate in the synthesis of more complex pharmaceutical

agents.[1] Its architecture, which marries a classic ethyl benzoate framework with a reactive

oxazole ring, presents a versatile platform for chemical modification.

The oxazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in

numerous compounds with diverse biological activities. This guide provides a comprehensive

technical overview of Ethyl 2-(5-Oxazolyl)benzoate, detailing its molecular structure,

physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a

predictive spectroscopic profile for its unambiguous identification. The content is tailored for

researchers and drug development professionals, offering the necessary depth for practical

application in a laboratory setting.

Molecular Structure and Physicochemical
Properties
2.1 Core Structure
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The structure of Ethyl 2-(5-Oxazolyl)benzoate is defined by three primary components:

Ethyl Ester Group: A -COOCH₂CH₃ functional group, which influences the compound's

solubility and serves as a key reaction site for hydrolysis or transesterification.

Aromatic Benzene Ring: A phenyl group substituted at the 1 and 2 positions, forming the

"benzoate" core. This ring provides a rigid scaffold and influences the molecule's electronic

properties.

Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one

oxygen atom. It is linked via its 5-position to the 2-position of the benzoate ring, acting as a

critical pharmacophore and a site for further functionalization.

Caption: 2D Structure of Ethyl 2-(5-Oxazolyl)benzoate.

2.2 Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential

information for handling, storage, and experimental design.

Property Value Reference

CAS Number 1186127-15-0 [1][2][3]

Molecular Formula C₁₂H₁₁NO₃ [1]

Molecular Weight 217.22 g/mol [1][2]

Appearance White to off-white solid (Predicted)

Purity ≥97% [1]

Storage
Room temperature, dry

conditions
[1]

Synthesis and Mechanistic Rationale
While multiple synthetic routes to oxazoles exist, a robust and common approach involves the

condensation and subsequent cyclization of an α-haloketone with an amide. This section
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outlines a plausible and efficient pathway for the synthesis of Ethyl 2-(5-Oxazolyl)benzoate
from commercially available starting materials.

3.1 Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-acetylbenzoic acid. The

first step is an esterification to protect the carboxylic acid, followed by α-bromination and finally

a cyclocondensation reaction with formamide.

2-Acetylbenzoic Acid

Ethyl 2-Acetylbenzoate

 Esterification 

Ethanol (EtOH)
H₂SO₄ (cat.)

Ethyl 2-(2-Bromoacetyl)benzoate

 α-Bromination 

N-Bromosuccinimide (NBS)
AIBN (cat.)

Ethyl 2-(5-Oxazolyl)benzoate

 Cyclocondensation 

Formamide (HCONH₂)
Heat
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Caption: Proposed Synthetic Workflow for Ethyl 2-(5-Oxazolyl)benzoate.

3.2 Detailed Experimental Protocol

Disclaimer:This is a proposed protocol and should be adapted and optimized under appropriate

laboratory safety standards.

Step 1: Esterification of 2-Acetylbenzoic Acid

Setup: To a round-bottom flask, add 2-acetylbenzoic acid (1.0 eq), absolute ethanol (10.0 eq,

serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid

(0.05 eq).

Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin

Layer Chromatography (TLC).

Causality: Refluxing provides the necessary thermal energy to overcome the activation

barrier for the Fischer esterification reaction. The large excess of ethanol drives the

equilibrium towards the product side, maximizing the yield.

Workup: Cool the reaction to room temperature and neutralize the acid catalyst with a

saturated solution of sodium bicarbonate. Extract the product into ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield crude Ethyl 2-Acetylbenzoate.

Step 2: α-Bromination

Setup: Dissolve the crude Ethyl 2-Acetylbenzoate (1.0 eq) in carbon tetrachloride. Add N-

Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.

Reaction: Heat the mixture to reflux under a UV lamp or daylight for 2-3 hours until the

reaction is complete (monitored by TLC).

Causality: This is a radical-initiated bromination. AIBN acts as a radical initiator, and NBS

is a convenient source of bromine radicals, which selectively brominate the α-position to

the ketone.
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Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with

water and brine. Dry the organic layer and concentrate in vacuo to obtain crude Ethyl 2-(2-

Bromoacetyl)benzoate.

Step 3: Hantzsch-type Oxazole Synthesis (Cyclocondensation)

Setup: Dissolve the crude α-bromoketone (1.0 eq) in excess formamide.

Reaction: Heat the mixture to 120-140 °C for 2-4 hours.

Causality: Formamide acts as both the solvent and the source of the nitrogen and C2-H

atoms of the oxazole ring. The high temperature facilitates the nucleophilic attack of the

formamide nitrogen onto the α-carbon, followed by intramolecular cyclization and

dehydration to form the aromatic oxazole ring.

Purification (Self-Validation): After cooling, pour the reaction mixture into ice-water and

extract with ethyl acetate. The crude product should be purified by silica gel column

chromatography. The identity and purity of the final product, Ethyl 2-(5-Oxazolyl)benzoate,

must be confirmed by the spectroscopic methods detailed in the next section. This

confirmation step is critical for validating the success of the synthesis.

Spectroscopic Signature for Structural Verification
Disclaimer:Direct experimental spectroscopic data for this specific compound is not widely

published. The data presented here is a predicted analysis based on the known spectroscopic

properties of its constituent chemical moieties and serves as a guide for characterization.[4]

4.1 Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.05 d 1H H-6 (Benzoate)

Deshielded by

adjacent ester

carbonyl.

~7.88 s 1H H-2 (Oxazole)

Characteristic

singlet for the C2

proton of an

oxazole.

~7.65 td 1H H-4 (Benzoate)

Aromatic proton

experiencing

complex

coupling.

~7.55 td 1H H-5 (Benzoate)

Aromatic proton

experiencing

complex

coupling.

~7.45 d 1H H-3 (Benzoate)

Aromatic proton

ortho to the

oxazole

substituent.

~7.35 s 1H H-4 (Oxazole)

Characteristic

singlet for the C4

proton of a 5-

substituted

oxazole.

~4.40 q 2H -OCH₂CH₃

Methylene

protons of the

ethyl ester, split

by methyl

protons.

~1.40 t 3H -OCH₂CH₃ Methyl protons of

the ethyl ester,
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split by

methylene

protons.

4.2 Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~166.5 C=O (Ester)
Typical chemical shift for an

ester carbonyl carbon.

~152.0 C-2 (Oxazole)
Deshielded carbon double-

bonded to nitrogen.

~149.5 C-5 (Oxazole)
Carbon attached to the

benzoate ring.

~132.0 C-4 (Benzoate) Aromatic CH.

~131.5 C-1 (Benzoate)
Quaternary carbon attached to

the ester.

~130.8 C-6 (Benzoate) Aromatic CH.

~129.5 C-5 (Benzoate) Aromatic CH.

~128.0 C-3 (Benzoate) Aromatic CH.

~125.0 C-2 (Benzoate)
Quaternary carbon attached to

the oxazole.

~123.0 C-4 (Oxazole)
Shielded carbon of the oxazole

ring.

~61.5 -OCH₂CH₃
Methylene carbon of the ethyl

ester.

~14.2 -OCH₂CH₃
Methyl carbon of the ethyl

ester.

4.3 Predicted Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic (Benzene & Oxazole)

2980-2850 C-H stretch Aliphatic (Ethyl group)

~1720 C=O stretch Ester

~1600, 1580, 1450 C=C stretch Aromatic Ring

~1550 C=N stretch Oxazole Ring

~1270, 1100 C-O stretch
Ester and Oxazole Ether

Linkage

4.4 Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Expected Molecular Ion (M⁺): m/z = 217

Key Fragmentation Patterns:

m/z = 172: Loss of the ethoxy group (•OCH₂CH₃)

m/z = 144: Loss of the entire carbethoxy group (•COOCH₂CH₃)

m/z = 116: Further fragmentation of the benzoxazole core.
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Purified Solid Sample

Dissolve in
Deuterated Solvent

(e.g., CDCl₃)

IR Acquisition
(KBr Pellet or Thin Film)

MS Acquisition
(EI Source)

¹H & ¹³C NMR
Acquisition

Data Analysis &
Structure Correlation

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Verification of Compound Structure.

Reactivity and Application in Drug Development
5.1 Chemical Reactivity

The structure of Ethyl 2-(5-Oxazolyl)benzoate offers several sites for chemical modification:

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions

to yield the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. This acid can then be

coupled with various amines to form amides, a common strategy in drug development to

explore structure-activity relationships (SAR).

Transesterification: The ethyl ester can be exchanged for other alcohols under catalytic

conditions.
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Oxazole Ring Chemistry: While aromatic, the oxazole ring can participate in certain

reactions, though it is generally stable. The C2-proton can be deprotonated with a strong

base, allowing for the introduction of substituents at that position.

Electrophilic Aromatic Substitution (EAS): The benzoate ring is deactivated towards EAS due

to the electron-withdrawing nature of the ester and oxazole substituents. Reactions would

require harsh conditions and would likely be directed to the meta-positions relative to the

ester group.

5.2 Role as a Pharmaceutical Intermediate

Ethyl 2-(5-Oxazolyl)benzoate is a valuable building block for creating libraries of novel

compounds for biological screening.[1] Its utility stems from the combination of the benzoate

scaffold, a common feature in many approved drugs, and the oxazole ring, a key

pharmacophore known to interact with various biological targets.[5]

For example, its derivatives are explored as potential anti-inflammatory and antimicrobial

agents.[1] The core structure can be elaborated by converting the ester to an amide and then

performing further modifications on the amine component or the oxazole ring, allowing for the

systematic optimization of properties like potency, selectivity, and ADME (Absorption,

Distribution, Metabolism, and Excretion).

Conclusion
Ethyl 2-(5-Oxazolyl)benzoate is a well-defined molecular scaffold with significant potential in

synthetic and medicinal chemistry. Its structure, confirmed through a combination of

spectroscopic techniques, provides a robust starting point for the development of novel

therapeutics. Understanding its synthesis, reactivity, and spectral characteristics is fundamental

for any researcher aiming to leverage this versatile intermediate in drug discovery programs.

This guide provides the foundational knowledge and practical protocols to facilitate its effective

use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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